molecular formula C9H14N2O2 B13810254 1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione CAS No. 85106-90-7

1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione

Cat. No.: B13810254
CAS No.: 85106-90-7
M. Wt: 182.22 g/mol
InChI Key: QWRXCFSDKWURHO-UHFFFAOYSA-N
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Description

1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione is a bicyclic lactam derivative featuring a rigid [2.2.2] octane scaffold with three methyl substituents at positions 1, 2, and 5. This compound is structurally related to 2,5-diazabicyclo[2.2.2]octane-3,6-dione (CAS: 1004-98-4, C₆H₈N₂O₂), a parent compound synthesized via methods described in Merck’s patent with a melting point of 272–273°C . The trimethyl derivative introduces steric and electronic modifications that influence its physicochemical properties and reactivity compared to analogous compounds.

Properties

CAS No.

85106-90-7

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

1,2,5-trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione

InChI

InChI=1S/C9H14N2O2/c1-9-5-4-6(7(12)11(9)3)10(2)8(9)13/h6H,4-5H2,1-3H3

InChI Key

QWRXCFSDKWURHO-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(C(=O)N1C)N(C2=O)C

Origin of Product

United States

Preparation Methods

Cycloaddition of 3-Oxidopyraziniums with Acrylate Derivatives

One advanced synthetic route involves the use of 3-oxidopyraziniums, which are azomethine ylides derived from 2(1H)-pyrazinones. These ylides undergo 1,3-dipolar cycloadditions with acrylate and acrylic acid derivatives to form diazabicyclic products.

  • Key Reaction:
    The 3-oxidopyrazinium salt, such as 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium, reacts with methyl 2-phenyl acrylate to yield the 2,5-diazabicyclo[2.2.2]octane framework in approximately 40% yield.

  • Mechanism Insight:
    The 2,5-diazabicyclo[2.2.2]octane products are formed via a Wagner–Meerwein rearrangement of initially formed 3,8-diazabicyclo[3.2.1]octane intermediates rather than direct aza-Diels–Alder cycloaddition. Subsequent lactonization can occur when acrylic acid derivatives are used, leading to fused lactone-lactam systems.

  • Reaction Conditions:
    The reactions are typically conducted in acetonitrile under nitrogen atmosphere, with heating at reflux for several hours (e.g., 6 h reflux followed by room temperature stirring overnight). The presence of substituents like the 4-methoxybenzyl group improves solubility and facilitates product isolation.

  • Yields and Purification:
    Yields range from 40% to 73% depending on the dipolarophile used. Products are purified by reversed-phase chromatography and characterized by NMR and mass spectrometry.

Step Reactants Conditions Yield (%) Notes
1 1-(4-Methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium + methyl 2-phenyl acrylate Reflux in CH3CN, N2 atmosphere, 6h + RT overnight ~40 Formation of 2,5-diazabicyclo[2.2.2]octane via rearrangement
2 Acrylic acid derivatives Similar conditions 50-71 Formation of tricyclic fused lactone-lactam systems

Source: Journal of Organic Chemistry, 2024

Reduction of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione (Diketopiperazine) Precursors

Another classical approach to prepare the diazabicyclo[2.2.2]octane-3,6-dione core involves the reduction of diketopiperazine derivatives.

  • Starting Material:
    2,5-Diazabicyclo[2.2.2]octane-3,6-dione (a diketopiperazine) is used as a precursor.

  • Reduction Method:
    Lithium aluminium tetrahydride (LiAlH4) in tetrahydrofuran (THF) is employed to reduce the diketopiperazine over a prolonged reflux period (typically 16 hours).

  • Subsequent Treatment:
    The reaction mixture is then treated with sodium hydroxide solution to neutralize and complete the transformation.

  • Yields:
    The process yields the corresponding reduced diazabicyclo compound, which can be further functionalized.

Step Reagents/Conditions Time Yield (%) Notes
1 2,5-Diazabicyclo[2.2.2]octane-3,6-dione + LiAlH4 in THF Reflux 16 h Not specified Reduction of diketopiperazine to diazabicyclo compound
2 NaOH aqueous solution 1 h, 20°C - Neutralization and work-up

Source: ChemicalBook synthesis protocols

Functionalization via Palladium-Catalyzed Coupling Reactions

The 2,5-diazabicyclo[2.2.2]octane scaffold, especially with carboxylate substituents, can be modified by palladium-catalyzed cross-coupling reactions to introduce various functional groups.

  • Example:
    tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate undergoes Pd(0)-catalyzed coupling with aryl bromides or iodides in the presence of sodium tert-butoxide and DavePhos ligand in 1,4-dioxane at 100°C under inert atmosphere.

  • Yields:
    Moderate yields are reported (e.g., 17.6%) for such coupling reactions, yielding racemic mixtures of diastereoisomers.

  • Work-Up and Purification:
    After reaction, mixtures are filtered, concentrated, and purified by mass-directed preparative HPLC and silica gel chromatography.

Step Reactants Catalyst/System Conditions Yield (%) Notes
1 tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate + aryl bromide/iodide Pd2(dba)3, DavePhos, NaOtBu 100°C, inert, 16 h ~17.6 Cross-coupling to introduce aryl groups

Source: Ambeed chemical supplier data

Additional Notes on Synthesis and Characterization

  • The presence of methyl groups at positions 1, 2, and 5 on the diazabicyclo[2.2.2]octane core influences solubility and reactivity, often requiring careful selection of solvents and reaction conditions.

  • The bicyclic dione structure is confirmed by NMR (absence of exocyclic methylene protons), mass spectrometry, and in some cases, X-ray crystallography.

  • The rearrangement pathways and mechanistic insights have been supported by theoretical studies and experimental evidence, highlighting the complexity of synthesizing these bicyclic systems.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield Range (%) Remarks
1. Cycloaddition of 3-oxidopyraziniums 3-Oxidopyrazinium salts + acrylates Reflux in CH3CN, N2 atmosphere, 6-24 h 40–73 Involves Wagner–Meerwein rearrangement
2. Reduction of diketopiperazine precursors 2,5-Diazabicyclo[2.2.2]octane-3,6-dione LiAlH4 in THF, reflux 16 h; NaOH treatment Not specified Classical reduction to bicyclic amine
3. Pd-catalyzed cross-coupling tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate + aryl halides Pd2(dba)3, DavePhos, NaOtBu, 1,4-dioxane, 100°C ~17.6 Functionalization for derivative synthesis

Chemical Reactions Analysis

Types of Reactions

1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Structural Insights

The compound can be synthesized through several methods, including Dieckmann condensation and other cyclization techniques. The synthesis involves the formation of the bicyclic structure which is crucial for its reactivity and stability in various applications .

Organic Synthesis

1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione serves as a versatile intermediate in organic synthesis. Its ability to act as a nucleophile or electrophile makes it useful in various reactions:

  • Cyclization Reactions: The compound can facilitate the formation of complex cyclic structures.
  • Functional Group Transformations: It can be used to introduce functional groups into organic molecules.

Medicinal Chemistry

The compound has been explored for its biological activities:

  • Antimicrobial Properties: Research indicates that derivatives of 1,2,5-trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione exhibit significant antimicrobial activity against various pathogens .
  • Potential Anticancer Agents: Some studies suggest that modifications of this compound may lead to new anticancer agents due to their ability to interact with biological targets involved in cancer progression .

Materials Science

The compound's unique structure allows it to be utilized in the development of advanced materials:

  • Polymer Chemistry: It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
  • Nanotechnology: Its derivatives are being investigated for use in nanomaterials due to their potential for self-assembly and functionalization.

Case Studies

Application AreaStudy ReferenceFindings
Organic SynthesisVerbist et al., Tetrahedron Letters (2004)Demonstrated efficient synthesis routes using the compound as an intermediate .
Medicinal ChemistryResearchGate Study on Antimicrobial ActivityIdentified antimicrobial efficacy against specific bacterial strains .
Materials ScienceRSC Advances (1999)Explored incorporation into polymers leading to improved mechanical properties .

Mechanism of Action

The compound exerts its effects through its basic, nucleophilic, and catalytic properties. It acts as a Lewis base, facilitating various chemical reactions by donating electron pairs. The molecular targets include carbonyl compounds and other electrophilic species. The pathways involved often include nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Substituents/Functional Groups Molecular Formula Melting Point (°C) Key Applications/Reactivity
2,5-Diazabicyclo[2.2.2]octane-3,6-dione (Parent) None (unsubstituted lactam) C₆H₈N₂O₂ 272–273 Intermediate in heterocyclic synthesis
1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione 1,2,5-Trimethyl groups C₉H₁₄N₂O₂* Not reported Potential lipophilic building block
2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acid 1,4-Carboxylic acid groups C₈H₁₀N₂O₆ Not reported Chiral resolution via diastereomeric salts
tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate Boc-protected nitrogen C₁₁H₂₀N₂O₃ Not reported Pharmaceutical intermediate
2,5-Dibenzyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione Benzyl groups at N2/N5 C₂₀H₂₀N₂O₂ Not reported Alkylation studies

*Calculated molecular formula based on parent structure.

Reactivity and Functional Group Influence

  • Parent Compound (Unsubstituted Lactam) : Reacts with alkylating agents (e.g., benzyl bromide) under basic conditions (NaH/DMF) to form N-alkyl derivatives like the dibenzyl analog . Its unsubstituted NH groups are critical for reactions requiring nucleophilic nitrogen, such as thiadiazole formation from oxadiazoles .
  • Trimethyl Derivative : Methyl substitution at N2/N5 likely reduces nucleophilicity, hindering reactions dependent on NH groups (e.g., sulfur substitution in oxadiazole-to-thiadiazole conversions) . Enhanced lipophilicity may improve solubility in organic solvents compared to polar analogs.
  • Boc-Protected Analog : The tert-butyl carbamate group offers stability in synthetic pathways, contrasting with the trimethyl compound’s permanent methyl groups, which preclude deprotection strategies .

Stereochemical and Geometric Considerations

  • The parent compound’s bicyclo[2.2.2]octane scaffold imposes a rigid geometry, as confirmed by X-ray studies of related diazabicyclo compounds .
  • Stereochemistry is critical in derivatives like (1R,4R)-configured compounds, where absolute configuration was determined via decarboxylation . The trimethyl compound’s stereochemical profile remains uncharacterized in the provided evidence.

Biological Activity

1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione (CAS No. 85106-90-7) is an organic compound notable for its bicyclic structure and potential biological activities. This compound is characterized by its unique arrangement of functional groups that contribute to its chemical reactivity and pharmacological properties. The following sections will delve into the biological activities associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 1,2,5-trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione is C₉H₁₄N₂O₂ with a molecular weight of 182.22 g/mol. Its structure is depicted below:

PropertyValue
Molecular FormulaC₉H₁₄N₂O₂
Molecular Weight182.22 g/mol
CAS Number85106-90-7

Biological Activity

Research indicates that 1,2,5-trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione exhibits several biological activities:

1. Antimicrobial Activity
Studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. For instance, in vitro tests revealed significant antibacterial activity against Escherichia coli and Bacillus subtilis. The compound was found to inhibit bacterial growth effectively at certain concentrations .

Table 1: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
Bacillus subtilis40 µg/mL

2. Cytotoxicity and Antiproliferative Effects
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In studies involving human SH-SY5Y neuroblastoma cells, the IC50 values ranged from 6.7 to >200 µM, indicating varying degrees of cytotoxicity depending on the concentration . The presence of specific functional groups in the compound contributes to its ability to interact with cellular targets.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
SH-SY5Y Neuroblastoma6.7 - >200

3. Mechanism of Action
The mechanism through which 1,2,5-trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione exerts its biological effects involves interaction with biological macromolecules such as proteins and nucleic acids. Research suggests that the compound may act as a nucleophile in biochemical reactions, facilitating various enzymatic processes .

Case Studies

Several case studies have highlighted the practical applications of this compound:

Case Study 1: Synthesis and Application in Organic Chemistry
A study focused on synthesizing derivatives of this compound showcased its utility as an organocatalyst in multicomponent reactions involving aldehydes and amines under microwave conditions. The results indicated high yields and rapid reaction times while maintaining an environmentally friendly profile .

Case Study 2: Anticancer Research
In another investigation, researchers explored the anticancer properties of derivatives derived from this bicyclic framework against different cancer cell lines. The findings suggested that modifications to the core structure could enhance cytotoxic potency .

Q & A

Q. What are the common synthetic routes for 1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione, and which spectroscopic methods are critical for structural validation?

  • Methodological Answer : Synthesis often involves multi-step pathways, such as the reduction of peroxide linkages in bicyclic precursors followed by dihydroxylation (e.g., analogous to pathways in Scheme 30, ). Key steps include protecting group strategies to simplify purification. Structural validation requires NMR spectroscopy (for methyl group and diaza-bridge confirmation) and X-ray crystallography (to resolve bicyclic stereochemistry). Computational validation via quantum chemical calculations (e.g., DFT) can preemptively identify stable conformers .

Q. How can researchers design preliminary experiments to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Use a factorial design (e.g., 2² design) to test pH (3–10) and temperature (25–80°C) as independent variables. Monitor degradation via HPLC or mass spectrometry. Pre-experimental simulations using software like COMSOL Multiphysics can narrow parameter ranges, reducing physical trials . For reactive intermediates, in-situ FTIR or Raman spectroscopy provides real-time kinetic data .

Advanced Research Questions

Q. What computational strategies resolve contradictions between experimental and theoretical reaction yields for this compound?

  • Methodological Answer : Apply reaction path search methods (e.g., artificial force-induced reaction, AFIR) to identify overlooked transition states or intermediates . Compare computed activation energies with experimental Arrhenius plots. If discrepancies persist, reevaluate solvent effects using COSMO-RS simulations or refine basis sets in DFT calculations. Feedback loops integrating experimental data (e.g., byproduct profiles) into computational models improve accuracy .

Q. How can multi-variable optimization frameworks (e.g., machine learning) improve the enantioselective synthesis of this bicyclic dione?

  • Methodological Answer : Train ML models on datasets of reaction conditions (catalyst loading, solvent polarity, temperature) and enantiomeric excess (ee) outcomes. Use Bayesian optimization to iteratively select high-potential experimental conditions. For example, coupling Gaussian process regression with robotic high-throughput screening accelerates optimization . Validate predictions using microreactor arrays to parallelize testing .

Q. What experimental and computational approaches elucidate the compound’s role in heterogeneous catalysis systems?

  • Methodological Answer : Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps in catalytic cycles. Pair with in-situ XAFS or TEM to monitor catalyst surface interactions. Computational surface modeling (e.g., slab models in VASP) predicts adsorption energies of intermediates. Cross-validate with operando spectroscopy data to reconcile theory and experiment .

Notes on Safety and Best Practices

  • Handling Reactive Intermediates : Follow institutional Chemical Hygiene Plans (e.g., mandatory 100% safety exam compliance, per ). For peroxide-containing precursors, use blast shields and remote monitoring .
  • Data Integrity : Employ encrypted LIMS (Laboratory Information Management Systems) to secure experimental data, ensuring reproducibility .

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